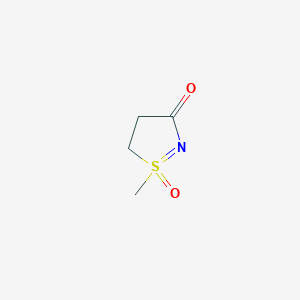
1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Thia-Michael Addition Reactions
1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione compounds have been utilized in solvent-free Thia-Michael addition reactions. These compounds serve as nonthiolic and odorless thiol equivalents, demonstrating efficient conjugate addition to α-β-unsaturated carbonyl compounds, resulting in high yields of β-keto sulfides (Lin et al., 2008).
Synthesis of Heterocyclic Derivatives
The compound has been involved in the synthesis of heterocyclic derivatives such as 7-thia-1,3-diazabicyclo derivatives. These are obtained through reactions with isocyanates and isothiocyanates, highlighting its utility in creating complex molecular structures (Eremeev et al., 1985).
Photochemical Synthon for Azo Group
This compound functionality has been identified as a photochemical synthon for the azo group. This property enhances its utility in organic synthesis, particularly in the formation of azo compounds upon photolysis (Squillacote & Felippis, 1994).
Asymmetric Construction in Organic Synthesis
The compound is integral in the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process involves 1,3-dipolar cycloaddition of azomethine ylides, highlighting its role in creating structurally novel compounds with high diastereo- and enantioselectivity (Yang et al., 2015).
Antifungal Activity
This compound derivatives have been synthesized and evaluated for their antifungal activity. Several compounds within this group exhibited notable antifungal properties, indicating potential applications in developing new antifungal agents (Ryu et al., 2012).
Mechanism of Action
properties
IUPAC Name |
1-methyl-1-oxo-4,5-dihydro-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(7)3-2-4(6)5-8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCFDHJIWPVRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC(=O)CC1)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



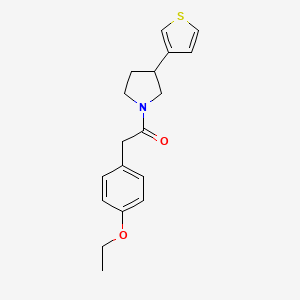
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471688.png)
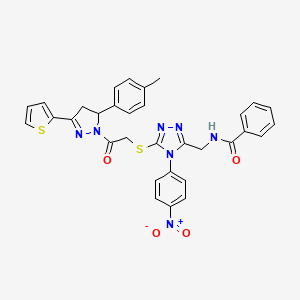
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)

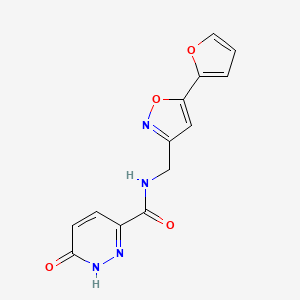
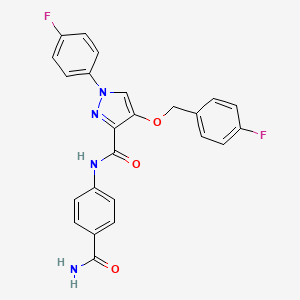
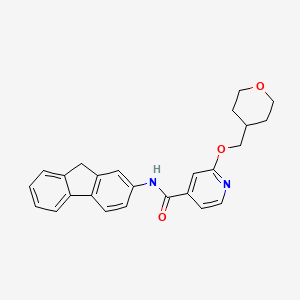
![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)